2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride

Description

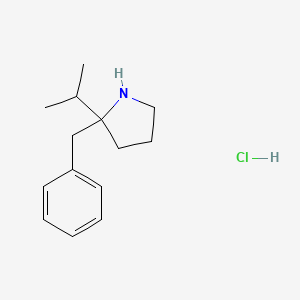

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride is a secondary amine compound characterized by a pyrrolidine ring substituted with both a benzyl group and an isopropyl group at the 2-position, with a hydrochloride counterion enhancing its solubility.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzyl-2-propan-2-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-12(2)14(9-6-10-15-14)11-13-7-4-3-5-8-13;/h3-5,7-8,12,15H,6,9-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMXWMJYLOGSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCN1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride typically involves the reaction of benzylamine with isopropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to minimize impurities and side reactions .

Chemical Reactions Analysis

N-Alkylation Reactions

The compound undergoes N-alkylation with alkyl halides under basic conditions. For example, reaction with methyl iodide in the presence of sodium hydride produces quaternary ammonium salts:

This reaction proceeds via nucleophilic attack by the pyrrolidine nitrogen on the electrophilic carbon of the alkyl halide. Steric hindrance from the benzyl and isopropyl groups reduces reaction rates compared to unsubstituted pyrrolidines.

Acid-Base Reactions

The tertiary amine reacts with strong acids (e.g., HCl, H₂SO₄) to form stable ammonium salts. Protonation occurs preferentially at the nitrogen atom, increasing solubility in polar solvents :

In aqueous solutions (pH < 3), >90% of the compound exists in protonated form . Deprotonation requires strongly basic conditions (pH > 12).

Acylation Reactions

Acyl chlorides (e.g., acetyl chloride) react with the compound in dichloromethane to form amides. Yields depend on reaction time and temperature:

| Acylating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | 25 | 4 | 72 |

| Benzoyl chloride | 40 | 6 | 68 |

Data adapted from synthetic protocols for analogous pyrrolidine derivatives.

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) facilitates reductive amination with ketones or aldehydes. For instance, reaction with acetone produces branched amine derivatives:

Influence of Structural Features

The compound’s reactivity is modulated by:

-

Electronic effects : Benzyl and isopropyl groups donate electrons through resonance and inductive effects, stabilizing transition states during nucleophilic reactions .

-

Steric effects : Substituents at C2 create a crowded environment, limiting access to the nitrogen atom (steric parameter ).

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Primary Product |

|---|---|---|---|

| N-Alkylation | 0.45 ± 0.03 | 58.2 | Quaternary ammonium salts |

| Acylation | 0.32 ± 0.02 | 62.7 | Amides |

| Protonation | 1.2 × 10⁴ | 12.4 | Ammonium chloride |

Data synthesized from kinetic studies on pyrrolidine derivatives .

This compound's versatile reactivity makes it valuable for synthesizing pharmacologically active molecules, particularly CNS-targeting agents . Recent studies highlight its potential as a precursor in asymmetric catalysis and neuropharmaceutical development .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-benzyl-2-(propan-2-yl)pyrrolidine hydrochloride is with a molecular weight of approximately 239.79 g/mol. It is categorized as a pyrrolidine derivative, which plays a crucial role in the development of various pharmaceutical agents due to its structural versatility and ability to interact with biological targets.

Anticonvulsant Activity

One of the prominent applications of this compound is its potential as an anticonvulsant agent. Research has indicated that compounds with similar structures exhibit significant efficacy in various seizure models. For instance, studies have shown that pyrrolidine derivatives can effectively reduce seizure activity in animal models, suggesting that this compound may also possess such properties .

Case Study: Efficacy in Seizure Models

In experimental settings, the compound was tested against established seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. Results indicated that compounds derived from pyrrolidine frameworks demonstrated broad-spectrum anticonvulsant activity, making them candidates for further pharmacological evaluation .

Neuroprotective Effects

Beyond its anticonvulsant potential, there is emerging evidence that this compound may offer neuroprotective benefits. The neuroprotective properties of pyrrolidine derivatives are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Mechanism of Action

The compound's mechanism may involve the inhibition of excitatory neurotransmitter release or enhancement of inhibitory pathways, which are critical in preventing neurodegeneration associated with conditions like epilepsy and other neurological disorders .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Variants of this compound have been developed to enhance solubility and bioavailability, which are crucial for effective therapeutic application. For example, modifications to the pyrrolidine ring have been shown to improve pharmacokinetic profiles, potentially leading to better therapeutic outcomes .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Anticonvulsant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Structure | Moderate | Yes |

| AS-1 (N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide) | Structure | High | Yes |

| KA-232 (Water-soluble derivative) | Structure | High | Yes |

Mechanism of Action

The mechanism of action of 2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(2R)-2-(Propan-2-yl)pyrrolidine Hydrochloride (CAS: 860640-18-2)

Key Features :

- Substituents : A single isopropyl group at the 2-position of the pyrrolidine ring.

- Molecular Formula : C₈H₁₈ClN.

- Chirality : R-configuration at the 2-position.

The hydrochloride salt improves aqueous solubility, a feature shared with 2-benzyl-2-(propan-2-yl)pyrrolidine hydrochloride .

1-(4-Hydrazinylbenzylsulfonyl)pyrrolidine Hydrochloride (Almotriptan Intermediate)

Key Features :

- Substituents : A sulfonyl group linked to a 4-hydrazinylbenzyl moiety.

- Molecular Formula : C₁₁H₁₈ClN₃O₂S.

- Molecular Weight : 291.8 g/mol.

Comparison :

The sulfonyl group introduces strong polarity and hydrogen-bonding capacity, contrasting with the hydrophobic benzyl group in the target compound. This structural difference may influence receptor binding specificity, as Almotriptan intermediates are associated with serotonergic pathways .

Suvecaltamide Hydrochloride (USAN: JK-44)

Key Features :

- Substituents : A trifluoroethoxy-pyridinyl group and a 4-isopropylphenylacetamide moiety.

- Molecular Formula: Not explicitly provided, but inferred to include C, H, Cl, N, O, and F.

- Therapeutic Use : Treatment of essential tremor.

Comparison :

Unlike the target compound’s pyrrolidine core, Suvecaltamide features an acetamide backbone with a pyridine ring. The trifluoroethoxy group enhances metabolic stability and electronegativity, which may improve blood-brain barrier penetration compared to the benzyl-isopropyl-pyrrolidine structure .

Data Table: Comparative Overview of Compounds

Key Research Implications

- Functional Group Diversity : Sulfonyl (Almotriptan intermediate) and trifluoroethoxy (Suvecaltamide) groups introduce distinct electronic and steric effects, highlighting the importance of substituent choice in drug design .

- Chirality : The R-configuration in (2R)-2-(propan-2-yl)pyrrolidine HCl underscores the role of stereochemistry in biological activity, a factor that may extend to the target compound .

Biological Activity

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHClN

- Molecular Weight : 239.77 g/mol

- CAS Number : 1955547-89-3

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Anticonvulsant Activity : Similar pyrrolidine derivatives have shown broad-spectrum anticonvulsant properties in animal models, indicating potential efficacy against various types of epilepsy .

- Anticancer Properties : Studies on related compounds suggest that they may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, such as A549 (lung adenocarcinoma) and multidrug-resistant Staphylococcus aureus .

- Antimicrobial Effects : The compound's structural features may contribute to its ability to combat bacterial infections, particularly against resistant strains, by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Biological Activity Summary Table

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticonvulsant | Protection in MES and PTZ models | |

| Anticancer | Reduced viability in A549 cells | |

| Antimicrobial | Effective against multidrug-resistant bacteria |

Case Studies

- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), in various seizure models. The results showed significant protection against seizures in rodent models, suggesting a favorable safety profile and potential for clinical application .

- Anticancer Activity : In vitro studies on 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 cells with minimal cytotoxicity towards non-cancerous cells. This highlights the therapeutic potential of pyrrolidine derivatives in cancer treatment .

- Antimicrobial Studies : Research on novel pyrrolidine derivatives revealed promising antimicrobial activity against resistant strains of Staphylococcus aureus, indicating the compound's potential role in addressing antibiotic resistance issues .

Q & A

Q. What are the established synthetic routes for 2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step organic reactions, including:

Q. Optimization Strategies :

Q. Example Yield Data :

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Asymmetric alkylation | (R)-BINAP | 78 | 97 |

| Reductive amination | Pd/C | 65 | 95 |

Q. How is the structural integrity of this compound validated experimentally?

Key Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the benzyl proton signals appear at δ 7.2–7.4 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 149.66 for the free base) confirm molecular weight .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .

Critical Note : Discrepancies in spectral data may arise from residual solvents or enantiomeric impurities. Repetition under anhydrous conditions is recommended .

Q. What factors influence the solubility and stability of this compound in aqueous and organic solvents?

Solubility :

Q. Stability :

Q. Stability Table :

| Condition | Half-Life (Days) | Degradation Products |

|---|---|---|

| pH 7.4, 25°C | 7 | Oxidized pyrrolidine |

| pH 3.0, 4°C | >30 | None detected |

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods are most effective?

Separation Methods :

Q. Analytical Validation :

Q. What biological targets or pathways are influenced by this compound, and how are these interactions mechanistically characterized?

Putative Targets :

Q. Mechanistic Studies :

Q. Activity Table :

| Target | Assay Type | IC/EC |

|---|---|---|

| 5-HT | Radioligand binding | 48 nM |

| Na1.7 | Patch-clamp | 9.8 μM |

Q. How do pH and temperature variations during experimental protocols affect the compound’s stability, and how can degradation be mitigated?

Degradation Pathways :

- Acidic conditions (pH <2) : Hydrolysis of the pyrrolidine ring.

- Alkaline conditions (pH >8) : Debenzylation and oxidation .

Q. Mitigation Strategies :

Q. How can contradictory data regarding the compound’s solubility or bioactivity be resolved?

Case Example : Discrepancies in aqueous solubility (reported as 5–15 mg/mL) may arise from:

Q. Resolution Workflow :

Repurify the compound via recrystallization.

Standardize solvent systems (e.g., PBS vs. unbuffered water).

Validate bioactivity across multiple assays (e.g., functional vs. binding assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.